1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one
Description
1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Properties
CAS No. |
71492-02-9 |
|---|---|
Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-methyl-5-phenyl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C11H9N5O/c1-16-8-10(14-15-16)12-9(13-11(8)17)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13,17) |
InChI Key |
DWDMKZVLHPRZCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C(NC2=O)C3=CC=CC=C3)N=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using catalysts or specific solvents to facilitate the reaction.
Chemical Reactions Analysis
1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one can be compared with other triazolopyrimidine derivatives, such as:
- 1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Biological Activity
1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₉N₅O
- Molecular Weight : 227.22 g/mol
- CAS Number : 71492-02-9
- LogP : 1.13 (indicating moderate lipophilicity) .
Antiviral Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit antiviral properties. Specifically, derivatives have shown effectiveness against the influenza A virus by interfering with the PA-PB1 protein-protein interaction critical for viral replication.
| Compound | IC50 (µM) | EC50 (µM) | CC50 (µM) |
|---|---|---|---|
| 1-Methyl-5-phenyl derivative | 35 ± 4 | 41 ± 5 | >100 |
| Ribavirin (control) | 10 ± 2 | >250 | - |
The IC50 values represent the concentration needed to inhibit 50% of the target interaction, while EC50 values indicate the concentration required to inhibit viral plaque formation .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB453 | 29.1 |
| MCF-7 | 15.3 |
| HepG2 | <10 |
These results suggest that modifications to the phenyl ring can significantly enhance anticancer activity .
Antimicrobial Properties
The compound's derivatives have exhibited antibacterial and antifungal activities. In particular, studies have reported effectiveness against common pathogens such as E. coli and S. aureus, as well as fungi like A. flavus and A. niger.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Protein Interactions : The compound binds to viral polymerase complexes and disrupts essential protein-protein interactions necessary for viral replication.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation, although further research is needed to elucidate specific pathways.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Influenza Treatment : A study demonstrated that a derivative effectively reduced viral load in infected cell cultures by targeting the PA-PB1 interaction with an IC50 value comparable to established antiviral agents like ribavirin .
- Cancer Cell Line Studies : In a comparative analysis of various triazole derivatives against breast cancer cell lines, the compound showed superior efficacy compared to traditional chemotherapeutics, suggesting its potential as a lead compound in cancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
